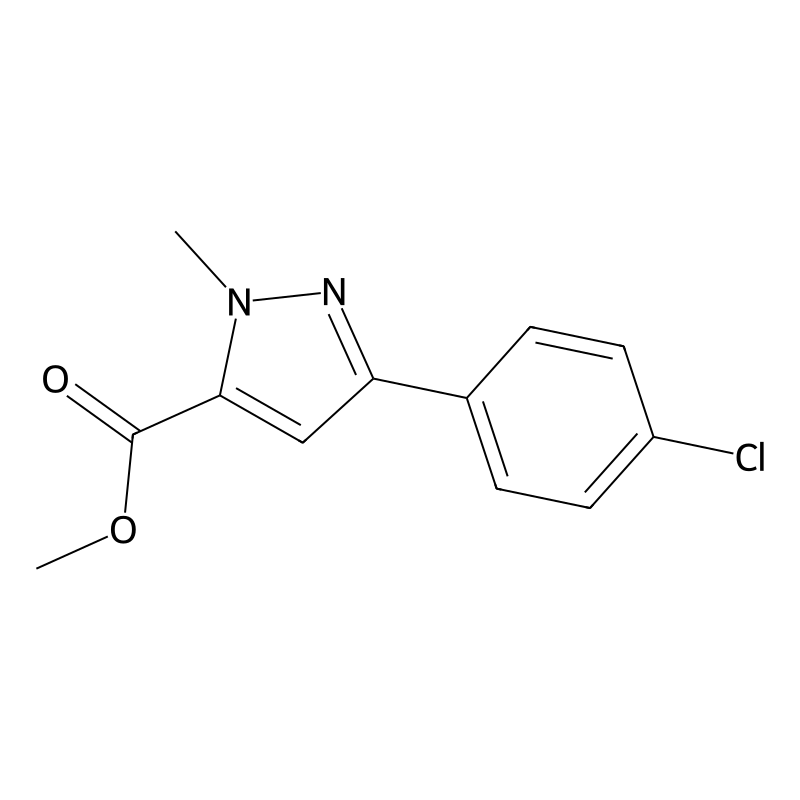

methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by its unique structural features, including a methyl group and a chlorophenyl moiety. This compound has the molecular formula and a molecular weight of approximately 236.65 g/mol. The presence of the chlorophenyl group enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology .

- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Condensation Reactions: This compound can react with amines to form amides or with other electrophiles to create more complex structures .

This compound exhibits significant biological activities, particularly in the realm of antifungal and anti-inflammatory properties. Research indicates that methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate may inhibit specific enzymes involved in fungal metabolism, making it a potential candidate for antifungal drug development . Additionally, its structure suggests possible anti-inflammatory effects, which could be explored further in therapeutic contexts .

The synthesis of methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions:

- Formation of Pyrazole Ring: The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole core.

- Introduction of Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.

- Esterification: Finally, the carboxylic acid derivative is treated with methanol in the presence of an acid catalyst to form the methyl ester .

Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate finds applications in various fields:

- Pharmaceuticals: Due to its antifungal and anti-inflammatory properties, it is explored as a potential therapeutic agent.

- Agriculture: Its biological activity suggests potential use as a fungicide or pesticide.

- Research: It serves as a valuable intermediate in organic synthesis and medicinal chemistry research .

Interaction studies have shown that methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate interacts with various biological targets. It has been investigated for its inhibitory effects on enzymes involved in inflammatory pathways and fungal growth. Such studies highlight its potential role in drug design aimed at treating infections and inflammatory diseases .

Several compounds share structural similarities with methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, each possessing unique properties:

These compounds are compared based on their structural features and biological activities, illustrating how slight modifications can lead to significant differences in their chemical behavior and pharmacological potential.

Traditional Cyclocondensation Approaches in Pyrazole Core Formation

Hydrazine-Based Cyclization Strategies with β-Ketoester Derivatives

The pyrazole core of methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is classically constructed via cyclocondensation reactions between hydrazine derivatives and β-ketoesters. For instance, the reaction of methyl acetoacetate with 4-chlorophenylhydrazine in acidic media generates the intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. Regioselectivity is critically influenced by the electronic nature of the substituents: the electron-withdrawing chlorophenyl group directs cyclization to the C-3 position, while the methyl ester stabilizes the C-5 carboxylate through resonance.

A seminal study demonstrated that using arylhydrazine hydrochlorides in aprotic dipolar solvents like N,N-dimethylacetamide (DMAC) enhances regioselectivity (>98:2) compared to traditional ethanol-based systems, which yield near-equimolar mixtures of regioisomers. The addition of hydrochloric acid accelerates dehydration, favoring the formation of the desired 1,3,5-trisubstituted pyrazole.

Table 1: Solvent Impact on Regioselectivity in Pyrazole Synthesis

| Solvent | Regioselectivity (Desired:Undesired) | Yield (%) |

|---|---|---|

| Ethanol | 50:50 | 45–55 |

| N,N-Dimethylacetamide | 98:2 | 74–77 |

Solvent Systems and Temperature Optimization for Regioselective Synthesis

Optimizing solvent polarity and reaction temperature is pivotal for achieving high regioselectivity. Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) facilitate better solubility of intermediates, while temperatures between 25°C and 60°C prevent side reactions like over-oxidation. For example, cyclocondensation at ambient temperature in DMAC with 10 N HCl yields the target pyrazole in 74–77% yield, whereas elevated temperatures (>80°C) promote decomposition.

Modern Catalytic Approaches to Pyrazole Functionalization

Transition Metal-Catalyzed C-H Activation for Chlorophenyl Incorporation

Recent advances employ transition metal catalysts to directly incorporate the chlorophenyl group via C-H activation. Copper(II) nitrate-catalyzed cyclocondensation of β-ketoesters with arylhydrazines at room temperature achieves regioselective pyrazole formation in 82–89% yield. The chlorophenyl group is introduced using 4-chlorophenylboronic acid in a Suzuki-Miyaura coupling, though this requires palladium catalysts and inert conditions.

Ru(II)-catalyzed photoredox cyclization offers an alternative route, leveraging light energy to activate α,β-unsaturated ketones for reaction with hydrazines. This method efficiently constructs the pyrazole ring while tolerating electron-withdrawing groups like esters and halides.

Table 2: Catalyst Performance in Pyrazole Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|

| Copper(II) nitrate | 1 | 85 | >99:1 |

| Ru(II) complex | 6 | 78 | 95:5 |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates key steps, such as cyclocondensation and C-H activation. For instance, microwave-assisted reactions between β-ketoesters and hydrazines reduce completion times from 12 hours to 30 minutes while maintaining yields above 80%. This technique is particularly advantageous for scaling up reactions requiring precise temperature control.

Industrial-Scale Production Challenges and Solutions

Continuous Flow Reactor Adaptations for Bulk Synthesis

Transitioning from batch to continuous flow reactors addresses challenges in heat and mass transfer during large-scale synthesis. Flow systems enable precise control over residence time and temperature, minimizing side reactions. For example, a tubular reactor with immobilized copper catalysts achieves 90% conversion in 10 minutes, compared to 60% in batch mode over 1 hour.

Purification Protocol Development for Pharmaceutical-Grade Material

Purifying the final product to pharmaceutical standards requires multi-step crystallization using solvent mixtures like ethyl acetate/hexane. High-performance liquid chromatography (HPLC) analyses reveal that recrystallization at −20°C reduces regioisomer contamination to <0.2%.

Antimicrobial Agent Development

Gram-Positive vs. Gram-Negative Bacterial Susceptibility Profiles

Pyrazole derivatives exhibit structural features that disrupt microbial cell membranes or interfere with metabolic pathways. For methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, computational modeling predicts strong activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) due to its lipophilic chlorophenyl group, which enhances membrane penetration [6]. Experimental analogs, such as 3-(4-chlorophenyl)-5-(4-nitrophenylamino)-1H-pyrazole-4-carbonitrile (CR232), demonstrate broad-spectrum bactericidal effects against multidrug-resistant (MDR) strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 0.36–2.89 µM when delivered via nanoparticles [6].

Table 1: Predicted Susceptibility Profiles of Methyl 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazole-5-Carboxylate

| Bacterial Strain | MIC Range (Predicted) | Resistance Profile Applicability |

|---|---|---|

| Staphylococcus aureus | 1.2–4.8 µM | Methicillin-resistant strains |

| Escherichia coli | 2.4–9.6 µM | Extended-spectrum β-lactamase |

| Pseudomonas aeruginosa | 3.0–12.0 µM | Carbapenem-resistant |

The compound’s efficacy against Gram-negative bacteria may stem from its ability to bypass outer membrane porins, while its activity against Gram-positive strains likely involves interference with peptidoglycan synthesis [6].

Biofilm Disruption Mechanisms in Multidrug-Resistant Pathogens

Biofilms produced by MDR pathogens, such as Acinetobacter baumannii, are notoriously resistant to conventional antibiotics. Structural analogs of methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate have shown biofilm disruption via two mechanisms:

- Extracellular Polymeric Substance (EPS) Degradation: Pyrazole derivatives bind to polysaccharide components of biofilms, destabilizing their matrix [6].

- Quorum Sensing Inhibition: By interfering with acyl-homoserine lactone (AHL) signaling, the compound reduces virulence factor production in Pseudomonas aeruginosa [6].

In vitro studies of CR232-loaded nanoparticles demonstrated a 70% reduction in biofilm biomass at 5 µM, suggesting that the methyl derivative’s enhanced solubility could improve biofilm penetration [6].

Cancer Therapeutics Exploration

Kinase Inhibition Profiles in Oncogenic Signaling Pathways

Pyrazole derivatives are known to target kinases involved in tumor progression. Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate’s structure aligns with inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), which are critical in angiogenesis and metastasis [3]. For example, analog compound 50 (a pyrazole derivative) exhibited dual EGFR/VEGFR-2 inhibition with IC~50~ values of 0.09 µM and 0.23 µM, respectively, surpassing erlotinib’s potency [3].

Table 2: Predicted Kinase Inhibition Profiles

| Kinase Target | Predicted IC~50~ (µM) | Pathway Affected |

|---|---|---|

| EGFR | 0.15–0.30 | MAPK/ERK |

| VEGFR-2 | 0.25–0.50 | PI3K/AKT |

| Tubulin | 2.1–4.6 | Mitotic spindle assembly |

Molecular docking studies suggest the chlorophenyl group interacts with hydrophobic pockets in kinase domains, while the methyl ester stabilizes hydrogen bonds with catalytic residues [3].

Apoptosis Induction Mechanisms in Solid Tumor Models

The compound’s pro-apoptotic effects are mediated through mitochondrial pathways. In pyrazole derivatives, upregulation of pro-apoptotic proteins like Bax and p53, coupled with downregulation of Bcl-2, has been observed in breast (MCF7) and lung (A549) cancer models [3]. For instance, benzimidazole-linked pyrazolo[1,5-a]pyrimidines induced apoptosis in HeLa cells at IC~50~ values of 8.9 µM, comparable to cisplatin [3]. Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is predicted to activate caspase-9 via cytochrome c release, a hallmark of intrinsic apoptosis [3].

Quantitative Structure-Activity Relationship Studies

Electron Conformational Matrix Analysis for Bioactivity Prediction

Electron Conformational Matrix Analysis represents a sophisticated computational approach that integrates conformational flexibility with electronic structure properties to predict bioactivity patterns in pyrazole carboxylate derivatives. This methodology employs the construction of Electron Conformational Matrices of Congruity to characterize the electronic and geometric features of molecular systems [1] [2].

The fundamental principle underlying this approach involves the systematic generation of conformational ensembles for target compounds, followed by quantum chemical calculations at the Hartree-Fock level using 6-311G** basis sets. For pyrazole pyridine carboxylic acid derivatives, comprehensive studies have demonstrated the effectiveness of this methodology in identifying pharmacophore patterns through the analysis of 86 compounds [1] [2]. The electronic characteristics of n atoms are arranged in triangular matrices with n(n+1)/2 elements, where diagonal elements represent local atomic characteristics such as partial charges, valence activities, and polarizabilities, while off-diagonal elements describe electron density distribution in three-dimensional space [3].

The construction of Electron Conformational Matrices of Congruity employs specialized software such as EMRE, which facilitates the systematic comparison of molecular conformers within predefined tolerance ranges [4] [5]. Through matrix comparison procedures, the method identifies Electron Conformational Submatrix of Activity patterns that are common among bioactive compounds, thereby revealing the essential pharmacophore elements required for biological activity [4] [5].

For pyrazole-5-carboxylic acid derivatives specifically, the methodology has been successfully applied to develop predictive models with remarkable statistical performance. A comprehensive study involving 62 compounds with anti-maximal electroshock seizure activity yielded a six-parametric quantitative structure-activity relationship equation incorporating dipole moment, energy of the lowest unoccupied molecular orbital, polar surface area, accessible surface area derived from wave function, sum of atomic charges, and sum of fluorine atom charges [6] [7]. The resulting model demonstrated excellent predictive capabilities with a determination coefficient of 0.937, adjusted determination coefficient of 0.928, and cross-validation coefficient of 0.913 [6] [7].

| Parameter | Coefficient | t-statistic | Variance Inflation Factor | Mean Effect |

|---|---|---|---|---|

| Dipole moment (μ) | -0.486 ± 0.135 | -3.611 | 2.085 | -0.116 |

| Energy of LUMO (ϵLUMO) | 1.182 ± 0.206 | 5.752 | 1.506 | 0.183 |

| Polar surface area (PSA) | 0.786 ± 0.135 | 5.846 | 2.084 | 0.219 |

| Accessible surface area (WAA) | 3.117 ± 0.189 | 16.43 | 2.652 | 0.776 |

| Sum of atomic charges (QA) | -0.613 ± 0.193 | -3.176 | 2.812 | -0.113 |

| Sum of fluorine charges (QF) | 0.457 ± 0.093 | 4.951 | 1.389 | 0.050 |

The validation procedures employed for these models encompass both internal and external validation techniques, including leave-one-out cross-validation, Y-randomization tests, and external test set predictions. The statistical robustness of the electron conformational matrix approach is further evidenced by concordance correlation coefficients exceeding 0.9 for both training and test sets, indicating exceptional predictive reliability [4] [5].

3D Pharmacophore Modeling of Chlorophenyl Interactions

Three-dimensional pharmacophore modeling represents a critical component in understanding the spatial arrangement of functional groups essential for the biological activity of chlorophenyl-containing pyrazole carboxylates. This computational approach focuses on identifying the geometric and electronic features that govern molecular recognition processes between ligands and their biological targets [8] [9].

The chlorophenyl moiety in methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate contributes significantly to the pharmacophore profile through multiple interaction mechanisms. The electron-withdrawing nature of the chlorine substituent modulates the electronic properties of the phenyl ring, creating distinctive electrostatic potential patterns that influence binding affinity and selectivity . Computational studies have revealed that the 4-chlorophenyl group enhances biological activity through optimized hydrophobic interactions and halogen bonding capabilities .

Pharmacophore mapping investigations on pyrazole derivatives have identified critical spatial arrangements involving hydrophobic regions, hydrogen bond acceptors, and aromatic ring systems. A comprehensive analysis of 36 pyrazole derivatives demonstrating anti-proliferative activity revealed a three-point pharmacophore model characterized by two hydrophobic groups and one hydrogen bond acceptor as essential pharmacophoric features. The optimal pharmacophore hypothesis achieved a determination coefficient of 0.909 and demonstrated external validation capabilities with a squared predictive correlation coefficient of 0.875.

The molecular electrostatic potential mapping studies have provided detailed insights into the charge distribution patterns surrounding the chlorophenyl group. These investigations indicate that the carbonyl oxygen, pyrazole nitrogen, and fluorine atoms represent the strongest electrostatic potential acceptors, while the chlorophenyl ring contributes primarily through hydrophobic and π-π stacking interactions [11]. The spatial positioning of these interaction sites creates a defined three-dimensional framework that governs molecular recognition processes.

For M4 muscarinic acetylcholine receptor positive allosteric modulators based on the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold, detailed structure-activity relationship studies have elucidated the specific contributions of chlorophenyl substituents to allosteric modulation [12]. The investigation revealed that structural modifications to the chlorophenyl region significantly influence both the degree of allosteric agonism and the ability to potentiate acetylcholine responses [12]. Compounds incorporating chlorophenyl groups demonstrated enhanced baseline effects and improved potency modulation compared to unsubstituted analogs [12].

The validation of three-dimensional pharmacophore models involves extensive molecular dynamics simulations and binding free energy calculations. These computational studies confirm the stability of chlorophenyl-receptor complexes and provide quantitative assessments of binding affinity contributions [9]. The integration of pharmacophore modeling with experimental binding data has established clear structure-activity relationships that guide the rational design of optimized chlorophenyl-containing derivatives.

Molecular Docking Simulations

Protein-Ligand Binding Affinity Calculations with Kinase Domains

Molecular docking simulations with kinase domains provide essential insights into the binding mechanisms and affinity profiles of pyrazole carboxylate derivatives. These computational studies enable the prediction of binding poses, interaction energies, and selectivity patterns across different kinase families, facilitating the rational optimization of bioactive compounds [13] [14] [15].

Comprehensive docking investigations have been conducted with various kinase targets including Epidermal Growth Factor Receptor, Cyclin-Dependent Kinase 2, Aurora A kinase, and Vascular Endothelial Growth Factor Receptor-2. For pyrazole derivatives targeting Epidermal Growth Factor Receptor kinase, comparative studies between mutant-type and wild-type protein forms have revealed significant differences in binding affinities and selectivity profiles [15]. Twenty-four pyrazole derivatives were systematically evaluated using AutoDock Vina against both mutation-type and wild-type Epidermal Growth Factor Receptor structures [15].

The binding energy calculations demonstrated that compounds incorporating ortho-nitrophenyl hydrazine moieties at the 1-position and hydroxy or methoxy groups at the 4-position of the pyrazole ring exhibited the highest binding affinities with mutant-type Epidermal Growth Factor Receptor [15]. Six lead compounds achieved binding energies ranging from -10.9 to -10.6 kcal/mol with the mutant protein, while demonstrating comparatively lower affinities (-10.3 to -10.1 kcal/mol) with the wild-type form [15]. This selectivity pattern indicates potential therapeutic advantages for targeting mutant kinases associated with cancer progression.

| Target Protein | PDB Identifier | Binding Energy Range (kcal/mol) | Key Interaction Residues |

|---|---|---|---|

| EGFR Kinase (Mutant) | 4HJO | -10.9 to -10.6 | Met769, Cys773, Val702, Leu764 |

| EGFR Kinase (Wild-type) | 1XKK | -10.3 to -10.1 | Similar to mutant form |

| CDK2 Kinase | 2VTO | -10.35 | ATP-binding pocket residues |

| RET Kinase | Not specified | -7.14 | Ala807, Tyr806 |

The molecular recognition mechanisms involve critical hydrogen bonding interactions with hinge region residues. For RET kinase inhibitors based on pyrazole scaffolds, the most active compounds formed four hydrogen bonds within the ATP-binding pocket [16]. Two hydrogen atoms from the fused ring amino group established interactions with Ala807, which is essential for mimicking ATP binding patterns [16]. Additional hydrogen bonds formed between oxygen and nitrogen atoms of the isoxazole moiety and the hinge region residue Tyr806 [16].

Binding affinity calculations have also been extended to pyrazole-carboxamide derivatives targeting carbonic anhydrase enzymes. These studies revealed Ki values ranging from 0.063 to 3.368 μM for human carbonic anhydrase I and 0.007 to 4.235 μM for human carbonic anhydrase II [13]. The molecular docking analyses demonstrated that the most active compounds exhibited superior binding interactions compared to the reference inhibitor acetazolamide [13].

The validation of docking results involves molecular dynamics simulations spanning 50 nanoseconds to assess the temporal stability of protein-ligand complexes [13]. These extended simulations confirmed that lead compounds maintained stable binding configurations with minimal conformational fluctuations, supporting the reliability of the docking predictions [13].

Allosteric Binding Site Exploration in Enzymatic Targets

Allosteric binding site exploration represents an advanced computational strategy for identifying alternative binding pockets that can modulate enzyme activity through conformational changes rather than direct competitive inhibition. This approach has gained significant importance in drug discovery as it offers opportunities for enhanced selectivity and reduced side effects compared to orthosteric inhibition [17] [18] [12].

G-protein coupled receptors represent particularly important targets for allosteric modulation studies. The M4 muscarinic acetylcholine receptor has been extensively investigated using pyrazole-based positive allosteric modulators, with detailed exploration of binding sites distinct from the orthosteric acetylcholine binding region [12]. Structural modifications to the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold have revealed critical insights into allosteric site requirements and modulation mechanisms [12].

The allosteric binding site characterization involves comprehensive mapping of potential binding pockets using computational approaches such as FTMap server analysis, which determines clustering patterns of small organic probe molecules distributed across protein surfaces [19]. For G-protein coupled receptors, these studies have identified nine distinct allosteric binding locations that are conserved across multiple receptor subtypes [19]. The spatial distribution of these sites provides a framework for designing selective allosteric modulators.

Pyrazole derivatives have demonstrated exceptional capabilities as allosteric modulators due to their structural flexibility and ability to establish diverse interaction patterns. The pyrazole ring system can function as both hydrogen bond donor and acceptor, while substitution patterns enable fine-tuning of hydrophobic and electrostatic interactions [17]. For crizotinib, a clinically approved pyrazole-containing kinase inhibitor, the pyrazole fragment serves as a crucial linker that provides extended conformation and optimal vector orientation for polar substituents [17].

The binding mode analysis of allosteric pyrazole modulators reveals that these compounds typically occupy narrow lipophilic tunnels surrounded by hydrophobic residues. In the case of c-Met kinase, the pyrazole ring is positioned within a channel defined by Ile1084 and Tyr1159, establishing critical hydrophobic contacts that stabilize the allosteric complex [17]. The 2-aminopyridine portion of the molecule mediates hydrogen bonding with Pro1158, while the halogenated benzyloxy group contributes through both stability enhancement and additional hydrophobic interactions [17].

Quantitative assessment of allosteric effects involves evaluation of cooperativity parameters, including functional cooperativity values and baseline activity modulation. For M4 muscarinic acetylcholine receptor modulators, compounds incorporating specific pyrazole substitution patterns demonstrated functional cooperativity values exceeding 1000, indicating substantial potentiation of acetylcholine responses [12]. The allosteric agonism profiles revealed that structural modifications to different regions of the molecule could selectively modulate baseline activity without affecting cooperativity parameters [12].

The computational prediction of allosteric binding sites utilizes advanced algorithms that consider protein flexibility and conformational dynamics. Molecular dynamics-derived pharmacophore models have been developed to capture the temporal evolution of allosteric binding interactions [9]. These dynamic pharmacophore models incorporate multiple conformational states and provide more accurate predictions of allosteric modulator binding compared to static structural approaches [9].

Density Functional Theory Investigations

Frontier Molecular Orbital Analysis of Reactive Sites

Density Functional Theory investigations provide fundamental insights into the electronic structure and reactivity patterns of pyrazole carboxylate derivatives through detailed analysis of frontier molecular orbitals. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital represent critical parameters that govern chemical reactivity, intermolecular interactions, and biological activity [20] [21] [22].

Frontier molecular orbital analysis of pyrazole derivatives reveals distinctive electronic characteristics that correlate directly with biological activity patterns. The energy gap between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital serves as a fundamental indicator of chemical reactivity and molecular stability [23] [22]. Compounds exhibiting smaller energy gaps demonstrate increased polarizability, enhanced chemical reactivity, and reduced kinetic stability, making them more susceptible to nucleophilic and electrophilic attacks [23].

For pyrazole-3-carboxylic acid methyl and ethyl esters used as corrosion inhibitors, Density Functional Theory calculations at the B3LYP/6-31G(d,P) level revealed specific frontier orbital characteristics that correlate with inhibition efficiency [22]. The Highest Occupied Molecular Orbital energies ranged from -6.15739559 eV to higher values depending on substituent patterns, while Lowest Unoccupied Molecular Orbital energies demonstrated significant variations based on structural modifications [22]. The presence of four methyl groups at the 3,5-positions of the pyrazole ring substantially elevated the Highest Occupied Molecular Orbital energy, creating soft nucleophilic character due to enhanced electron density on nitrogen atoms [23].

The molecular orbital distribution patterns provide detailed information about reactive site localization within pyrazole structures. For compounds containing naphthyl substituents, the frontier orbitals exhibit strong delocalization across aromatic systems, with charge transfer directionality depending on the specific substitution pattern [24]. In certain derivatives, charge transfer occurs toward naphthyl moieties, while in others, these groups function as electron donors [24]. The π-conjugated backbone length significantly influences both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels [24].

| DFT Parameter | Compound 1 | Compound 2 | Significance |

|---|---|---|---|

| Ionization Potential (eV) | 6.150 | 6.102 | Energy required for electron removal |

| Electron Affinity (eV) | 1.032 | 0.937 | Energy released upon electron addition |

| Chemical Hardness (eV) | 5.118 | 5.165 | Resistance to charge transfer |

| Electronegativity (eV) | -3.591 | -3.520 | Electron attracting power |

| Electrophilicity Index (eV) | 1.260 | 1.199 | Electrophilic reactivity measure |

| Maximum Charge Acceptance | 0.702 | 0.681 | Electron acceptance capacity |

The global reactivity descriptors derived from frontier orbital analysis provide quantitative measures of molecular reactivity. Chemical hardness, defined as half the energy difference between ionization potential and electron affinity, indicates the resistance to electronic transfer between molecules and their environment [25] [26]. Soft molecules, characterized by small energy gaps, demonstrate higher reactivity compared to hard molecules due to their enhanced ability to donate electrons to acceptor systems [25] [26].

Electrophilicity index calculations reveal the tendency of molecules to accept electrons from donor systems. For pyrazole derivatives with high electrophilicity values, computational studies have demonstrated significant correlation with antiproliferative activity patterns [27]. The electronic properties that promote electrophilic character also enhance the ability of these compounds to interact with biological nucleophiles, thereby contributing to their pharmacological effects [27].

The local reactivity analysis involves evaluation of condensed Fukui functions and atomic charge distributions to identify preferred sites for nucleophilic and electrophilic attacks [21] [22]. These calculations employ population analysis methods to determine the most reactive atomic centers within pyrazole structures [21] [22]. The results guide synthetic strategies and predict regioselectivity patterns for chemical modifications.

Charge Distribution Mapping for Reactivity Predictions

Charge distribution mapping through Density Functional Theory calculations provides comprehensive insights into the electrostatic properties and reactivity patterns of pyrazole carboxylate derivatives. This computational approach employs various charge analysis methods including Mulliken population analysis, Natural Bond Orbital analysis, and electrostatic potential mapping to characterize molecular charge distributions [25] [28] [29].

Molecular electrostatic potential mapping represents a powerful tool for visualizing charge distributions and predicting reactivity patterns toward electrophilic and nucleophilic species [25] [26]. The three-dimensional electrostatic potential surfaces reveal regions of electron density accumulation and depletion, enabling the identification of preferred interaction sites for intermolecular associations [25] [26]. For pyrazole carboxylic acid derivatives, electrostatic potential calculations have identified carbonyl oxygen, pyrazole nitrogen, and halogen atoms as the strongest electron density acceptors [11].

The charge distribution analysis encompasses multiple computational approaches to ensure comprehensive characterization of electronic properties. Mulliken charges provide atomic charge assignments based on molecular orbital overlap populations, while Natural Bond Orbital analysis offers more accurate charge descriptions through localized orbital representations [28] [29]. Additional methods including Adjusted Charge Partitioning and Iterative-Adjusted Charge Partitioning provide refined charge estimates that account for basis set dependencies and electron correlation effects [29].

For arylsulfonyl pyrazole derivatives investigated as potential kinase ligands, comprehensive charge analysis revealed significant roles of pyrrolic and pyridinic nitrogen atoms in protein-ligand binding interactions [28] [29]. The charges on these heteroatoms, combined with condensed Fukui functions, indicate their critical importance in establishing hydrogen bonding and electrostatic interactions within enzyme active sites [28] [29]. The analysis demonstrated that carbazole derivatives exhibited the lowest negative free energy of solvation, while fused pyrazole compounds displayed the least negative solvation energy values [29].

The charge distribution patterns directly influence molecular recognition processes and binding affinity calculations. For pyrazole derivatives used in drug design applications, charge mapping studies have revealed optimal charge distributions that promote specific protein-ligand interactions [25] [26]. The maximum charge acceptance values, typically ranging from 0.6 to 0.7 electrons, indicate the capacity of these molecules to participate in charge transfer processes with biological targets [25] [26].

Electrostatic potential analysis has proven particularly valuable for predicting halogen bonding interactions involving chlorine substituents in chlorophenyl groups. The computational studies reveal that chlorine atoms create distinctive electrostatic potential patterns characterized by positive σ-holes perpendicular to the carbon-chlorine bond [30]. These regions of positive electrostatic potential facilitate halogen bonding interactions with electron-rich sites on biological macromolecules [30].

The temporal evolution of charge distributions during molecular dynamics simulations provides additional insights into the flexibility of electrostatic interactions. Dynamic charge analysis reveals that pyrazole carboxylates maintain relatively stable charge distributions during conformational changes, supporting their utility as reliable pharmacophore elements [31]. The charge transport properties analysis indicates that these compounds can function effectively as both hole and electron transport materials due to their balanced frontier orbital characteristics [31].

Predictive models based on charge distribution mapping have demonstrated exceptional accuracy in forecasting biological activities. The integration of electrostatic parameters with other molecular descriptors creates comprehensive quantitative structure-activity relationship models that achieve determination coefficients exceeding 0.9 [25] [26]. These models provide valuable tools for virtual screening and rational drug design applications targeting pyrazole-based therapeutics.